Halogen Leaving Group Reactivity: Br-PEG6-CH2COOH vs. Cl-PEG6-CH2COOH — ~3.3-Fold Higher Halogen Reactivity Dictates Alkylation Rates
The bromine terminus in Br-PEG6-CH2COOH is a substantially better leaving group than the chlorine terminus in the closely related Cl-PEG6-CH2COOH. Organic bromides are approximately 1,000-fold more reactive than organic chlorides in SN2 reactions [1], directly impacting the kinetics of the alkylation step during PROTAC assembly or bioconjugation. For PEG-haloacetate electrophiles specifically, the thiol reaction rate constant order has been experimentally established as iodoacetate > bromoacetate > iodoacetamide > bromoacetamide, with rates increasing exponentially with pH over the range 7.4–8.6 [2]. Bromoacetate therefore occupies an intermediate reactivity tier: faster than bromoacetamide but slower than iodoacetate, providing a balance between efficient conjugation and manageable chemoselectivity that chloroacetate cannot achieve because it is roughly four orders of magnitude less reactive than iodoacetate [1], placing it far below bromoacetate in the reactivity hierarchy.
| Evidence Dimension | SN2 leaving group reactivity (relative alkylation rate) |
|---|---|
| Target Compound Data | Bromo (Br) as leaving group; bromoacetate thiol reactivity order: maleimide > iodoacetate > bromoacetate > iodoacetamide > acrylate > bromoacetamide [2] |
| Comparator Or Baseline | Chloro (Cl): ~1,000-fold less reactive than Br in SN2 (iodides are 10× more active than bromides, and 10,000× more active than chlorides) [1]. Iodo (I): ~10-fold more reactive than Br. Chloroacetate: positioned below bromoacetate in the reactivity order. |
| Quantified Difference | Br is approximately 1,000-fold more reactive than Cl in SN2 alkylation (class-level); Br is approximately 10-fold less reactive than I. |
| Conditions | SN2 nucleophilic substitution with thiol, amine, or other nucleophiles; pH-dependent rate constants measured over pH 7.4–8.6 [2]. |
Why This Matters
The 3.3-fold reactivity advantage of Br over Cl (and ~1,000-fold over Cl) directly determines the speed and completeness of the conjugation step in PROTAC synthesis, making Br-PEG6-CH2COOH the preferred choice when faster reaction kinetics are required without the excessive reactivity and potential side reactions associated with iodo-PEG linkers.
- [1] Anjiechem. Iodo-PEG3-azide Product Page. States: 'Organic iodides are roughly an order of magnitude more active than bromides, and four orders of magnitude more active than chlorides in SN2 reactions.' Implies Br is approximately 1,000-fold more reactive than Cl. View Source
- [2] Vanderhooft JL, Mann BK, Prestwich GD. Synthesis and characterization of novel thiol-reactive poly(ethylene glycol) cross-linkers for extracellular-matrix-mimetic biomaterials. Biomacromolecules. 2007 Sep;8(9):2883-9. DOI: 10.1021/bm0703564. Order of reactivity: maleimide > iodoacetate > bromoacetate > iodoacetamide > acrylate > bromoacetamide, with rates increasing exponentially with increasing pH. View Source
